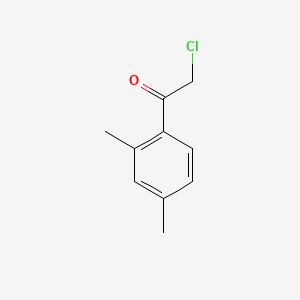

2-Chloro-1-(2,4-dimethylphenyl)ethanone

Description

Significance of Alpha-Haloketones in Organic Synthesis and Medicinal Chemistry

Alpha-haloketones are widely recognized as versatile intermediates in organic synthesis. Their importance stems from the presence of two electrophilic sites: the carbonyl carbon and the alpha-carbon bearing the halogen. This dual reactivity allows them to participate in a wide array of chemical transformations, making them valuable precursors for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, alpha-haloketones are key starting materials in the Hantzsch thiazole (B1198619) synthesis and the Gabriel synthesis of amino ketones.

In medicinal chemistry, the alpha-haloketone moiety is a structural alert, but it is also a key component in the synthesis of numerous biologically active molecules. The reactivity of the carbon-halogen bond allows for the introduction of various functional groups, enabling the construction of diverse molecular scaffolds for drug discovery programs. Research has shown that alpha-haloketones are precursors to compounds with potential therapeutic applications. nih.gov

Overview of Aryl Ethanone (B97240) Derivatives in Chemical Literature

Aryl ethanone derivatives, which include a phenyl ring attached to an ethanone group, form a broad class of compounds with significant representation in chemical literature. These compounds are not only important intermediates in organic synthesis but also exhibit a wide range of biological activities. The substitution pattern on the aryl ring can significantly influence the chemical and biological properties of these molecules.

For example, derivatives of acetophenone (B1666503) (the simplest aryl ethanone) are found in natural products and are used as fragrances and in the synthesis of pharmaceuticals. The introduction of substituents, such as the dimethyl groups and the alpha-chloro atom in 2-Chloro-1-(2,4-dimethylphenyl)ethanone, modifies the electronic and steric properties of the parent molecule, thereby influencing its reactivity and potential applications.

Research Landscape of this compound

The research landscape for this compound appears to be primarily centered on its role as a chemical intermediate. It is commercially available from various chemical suppliers, indicating its use in research and development. scbt.comsimsonpharma.comsigmaaldrich.cnepa.gov The compound is often listed for research purposes only, suggesting its application in the synthesis of new and proprietary molecules within academic and industrial laboratories.

While specific, high-impact research publications focusing exclusively on this compound are not abundant in the public domain, its availability as a research chemical implies its utility. It is plausible that this compound is used as a building block in the synthesis of larger, more complex molecules with potential applications in areas such as pharmaceuticals or materials science. The dimethyl substitution on the phenyl ring and the presence of the reactive alpha-chloro group make it a specific synthon for introducing the 2,4-dimethylphenyl keto-ethyl moiety into a target molecule. Further research and publication are needed to fully elucidate the specific applications and novel reactions of this particular aryl ethanone derivative.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO | simsonpharma.comepa.gov |

| Molecular Weight | 182.65 g/mol | simsonpharma.com |

| CAS Number | 2623-45-2 | simsonpharma.comepa.gov |

| Appearance | Not specified, likely a solid or oil | - |

| IUPAC Name | This compound | epa.gov |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Aromatic protons (multiplet), Chloromethyl protons (singlet), Methyl protons (two singlets) |

| ¹³C NMR | Carbonyl carbon, Aromatic carbons, Chloromethyl carbon, Methyl carbons |

| Mass Spectrometry | Molecular ion peak (M+) and isotopic peak for ³⁷Cl |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1-(2,4-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMUGKXTDUSEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062563 | |

| Record name | Ethanone, 2-chloro-1-(2,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-45-2 | |

| Record name | 2-Chloro-1-(2,4-dimethylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-chloro-1-(2,4-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2',4'-dimethylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2',4'-dimethylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-chloro-1-(2,4-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-chloro-1-(2,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Chloro 1 2,4 Dimethylphenyl Ethanone

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating aryl ketones. sigmaaldrich.com The reaction involves an arene, an acyl chloride or anhydride, and a strong Lewis acid catalyst to yield a monoacylated product. sigmaaldrich.com A significant advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is that the ketone product is deactivated towards further substitution, thus preventing polysubstitution. organic-chemistry.org

Reaction of 2,4-Dimethylbenzene with Chloroacetyl Chloride

The direct synthesis of 2-Chloro-1-(2,4-dimethylphenyl)ethanone involves the reaction of 2,4-dimethylbenzene with chloroacetyl chloride. In this electrophilic aromatic substitution reaction, the acetyl group from chloroacetyl chloride is introduced into the aromatic ring of 2,4-dimethylbenzene. vaia.com The methyl groups on the benzene (B151609) ring are activating and direct the incoming electrophile to specific positions. vaia.com Given the ortho and para directing nature of the methyl groups, the substitution occurs at the position ortho to one methyl group and para to the other.

A typical procedure involves adding chloroacetyl chloride to a mixture of 2,4-dimethylbenzene and a Lewis acid catalyst, such as aluminum chloride, often using an excess of the xylene as a solvent. google.com The reaction is typically conducted at reduced temperatures initially and may be followed by a period of heating to ensure completion. chemguide.co.uk

Lewis Acid Catalysis in Chloroacetylation

Lewis acid catalysts are essential for activating the acylating agent in Friedel-Crafts reactions. sigmaaldrich.commasterorganicchemistry.com The catalyst forms a complex with the acyl halide, enhancing its electrophilicity. sigmaaldrich.com

Aluminum chloride (AlCl₃) is a traditional and potent Lewis acid catalyst for Friedel-Crafts acylations. niscpr.res.ingoogle.com It is often used in stoichiometric amounts because it complexes with both the acyl chloride reactant and the resulting aryl ketone product. niscpr.res.inorganic-chemistry.org This complexation with the product necessitates a hydrolytic workup step to liberate the ketone and consequently leads to the consumption of the catalyst. niscpr.res.in

In the synthesis of this compound from p-xylene (B151628) and chloroacetyl chloride, aluminum chloride is the preferred catalyst. google.com The amount of catalyst is typically in the range of 0.8 to 1.2 moles per mole of chloroacetyl chloride. google.com

Due to the drawbacks associated with aluminum chloride, such as its moisture sensitivity, the large quantities required, and the generation of corrosive waste streams, research has focused on developing alternative, more environmentally benign catalysts. niscpr.res.ingctlc.org These include:

Other Metal Halides : Lewis acids like zinc chloride (ZnCl₂), ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄) have been employed in Friedel-Crafts reactions. niscpr.res.innih.gov

Solid Acid Catalysts : Heterogeneous catalysts offer advantages in terms of separation and reusability. researchgate.net Examples include:

Zeolites and Clays : Fe-modified montmorillonite (B579905) K10 has been shown to be an active catalyst for the chloroacetylation of arenes. niscpr.res.in

Metal Oxides : Zinc oxide (ZnO) has been reported as an efficient catalyst for Friedel-Crafts acylation under solvent-free conditions. organic-chemistry.orgresearchgate.net

Rare-earth Metal Trifluoromethanesulfonates : Scandium triflate (Sc(OTf)₃) is a water and air-tolerant Lewis acid catalyst that has been used in Friedel-Crafts alkylations. nih.gov

Graphite (B72142) : In some Friedel-Crafts alkylations, graphite has been used as a green alternative to aluminum chloride, simplifying the workup process. gctlc.orgbeyondbenign.org

Interactive Table: Catalyst Systems in Friedel-Crafts Acylation

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Traditional Lewis Acids | Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃) | High activity, often required in stoichiometric amounts, moisture-sensitive. niscpr.res.ingoogle.com |

| Mild Lewis Acids | Zinc Chloride (ZnCl₂) | Milder than AlCl₃. niscpr.res.in |

| Solid Acid Catalysts | Fe-modified Montmorillonite K10, Zinc Oxide (ZnO) | Heterogeneous, reusable, can be more environmentally friendly. niscpr.res.inorganic-chemistry.orgresearchgate.net |

| Rare-earth Metal Triflates | Scandium Triflate (Sc(OTf)₃) | Water and air tolerant. nih.gov |

Reaction Mechanism Elucidation in Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation is a well-established example of electrophilic aromatic substitution. sigmaaldrich.com

The reaction is initiated by the activation of chloroacetyl chloride by the Lewis acid catalyst. masterorganicchemistry.com The Lewis acid, such as AlCl₃, coordinates to the chlorine atom of the chloroacetyl chloride. sigmaaldrich.comyoutube.com This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com This acylium ion is a potent electrophile. sigmaaldrich.com The final step involves the deprotonation of the aromatic ring to restore its aromaticity. masterorganicchemistry.com

Interactive Table: Research Findings on Chloroacetylation

| Study Focus | Reactants | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Process for 2,5-dimethylphenylacetic acid | p-xylene, chloroacetyl chloride | Aluminum chloride | Friedel-Crafts reaction to produce 2-chloro-1-(2,5-dimethylphenyl)ethanone (B1349594) is the initial step. | google.com |

| Chloroacetylation of arenes | Arenes, chloroacetyl chloride | Fe-modified montmorillonite K10 | Good yields and selectivity for the acylated product are observed. | niscpr.res.in |

| Kinetics of Friedel-Crafts acylation | Bromobenzene, chloroacetyl chloride | Aluminum chloride | The rate of chloroacetylation is significantly faster than that of propionylation. | rsc.org |

Electrophilic Aromatic Substitution Pathways

The foundational method for constructing the carbon skeleton of this compound is the Friedel-Crafts acylation, a classic example of an electrophilic aromatic substitution (EAS) reaction. ksu.edu.sa This reaction involves the introduction of an acyl group onto an aromatic ring. In the synthesis of the target molecule, the aromatic substrate is m-xylene (B151644) (1,3-dimethylbenzene), and the acylating agent is chloroacetyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). khanacademy.org

The mechanism commences with the activation of the chloroacetyl chloride by the Lewis acid. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion. This resonance-stabilized cation is the key electrophile that attacks the electron-rich aromatic ring of m-xylene. masterorganicchemistry.com The pi electrons of the benzene ring act as a nucleophile, attacking the acylium ion. This attack disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pearson.com

Regioselectivity Control in Aromatic Acylations

A crucial aspect of the Friedel-Crafts acylation of m-xylene is controlling the position of the incoming acyl group, a concept known as regioselectivity. The two methyl groups on the m-xylene ring are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. researchgate.netpitt.edu

In m-xylene, the positions ortho to one methyl group and para to the other (positions 4 and 6) are highly activated. The position ortho to both methyl groups (position 2) is also activated. However, electrophilic attack at position 5 is disfavored as it is meta to both methyl groups. Steric hindrance also plays a significant role; the positions ortho to the methyl groups (positions 2 and 6) are more sterically hindered than the para position (position 4). researchgate.net Consequently, the acylation of m-xylene with chloroacetyl chloride is expected to yield primarily the 1,2,4-trisubstituted product, this compound, due to the combined electronic activation and lesser steric hindrance at the 4-position. Research on the acylation of m-xylene with other acyl chlorides has shown high yields of the 2,4-disubstituted product, supporting this regiochemical outcome. researchgate.netresearchgate.net

Table 1: Regioselectivity in the Acylation of Xylene Isomers

| Xylene Isomer | Acetylating Agent | Catalyst | Major Product | Reference |

| o-Xylene | Acetyl chloride | AlCl₃ | 3,4-Dimethylacetophenone | researchgate.net |

| m-Xylene | Acetyl chloride | AlCl₃ | 2,4-Dimethylacetophenone | researchgate.net |

| p-Xylene | Acetyl chloride | AlCl₃ | 2,5-Dimethylacetophenone | researchgate.net |

Direct Chlorination of Acetophenone (B1666503) Precursors

An alternative and common strategy for the synthesis of this compound involves the direct chlorination of a suitable acetophenone precursor, namely 2,4-dimethylacetophenone. This precursor is readily synthesized via the Friedel-Crafts acylation of m-xylene with acetyl chloride. nih.gov

Chlorination of 2,4-Dimethylacetophenone

The chlorination of 2,4-dimethylacetophenone targets the α-carbon of the ketone, the carbon atom adjacent to the carbonyl group. This position is susceptible to halogenation under various reaction conditions due to the ability of the ketone to form an enol or enolate intermediate. The resulting product is the desired this compound. A variety of chlorinating agents can be employed for this transformation. google.com

Application of Chlorinating Agents

Several reagents are known to effect the α-chlorination of ketones. These include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and p-toluenesulfonyl chloride. pitt.edugoogle.com The choice of reagent and reaction conditions can influence the yield and selectivity of the monochlorinated product over dichlorinated byproducts.

Table 2: Examples of α-Chlorination of Ketones

| Ketone | Chlorinating Agent | Conditions | Product | Reference |

| Substituted Acetophenones | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) / p-toluenesulfonic acid | Methanol (B129727), 30-35°C | α-Chloroacetophenones | google.com |

| Various Ketones | p-Toluenesulfonyl chloride / LDA | THF | α-Chloroketones | pitt.edu |

| 3-Hydroxyacetophenone | Sulfuryl chloride | Dichloromethane (B109758) | 2-Chloro-1-(3-hydroxyphenyl)ethanone | masterorganicchemistry.com |

Thionyl chloride (SOCl₂) is a well-known reagent primarily used for the conversion of carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. vaia.com While less common for the direct α-chlorination of ketones compared to reagents like sulfuryl chloride, some reports suggest its utility in chlorination reactions. The mechanism for the α-chlorination of a ketone by thionyl chloride likely involves the formation of an enol or enolate intermediate. The enol form of the ketone can then react with thionyl chloride, which acts as the electrophilic chlorine source. The reaction of thionyl chloride with ketones can sometimes lead to a variety of products depending on the ketone's structure and the specific reaction conditions. nih.gov For instance, reactions of methyl ketones with thionyl chloride in the presence of pyridine (B92270) can lead to α-(chloro)sulfenyl chlorides. nih.gov

Phosphorus Pentachloride (PCl₅) Utilization

Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent in organic synthesis. While its primary and most common reaction with ketones involves the conversion of the carbonyl group into a geminal dichloride, its utility in the α-chlorination of ketones like 1-(2,4-dimethylphenyl)ethanone is more nuanced. quora.comstackexchange.com In the context of α-chlorination, PCl₅ is not typically the reagent of choice for direct, high-yield synthesis due to competing reaction pathways.

The direct reaction between a ketone and PCl₅ generally proceeds via attack of the carbonyl oxygen on the phosphorus atom, leading to the replacement of the carbonyl oxygen with two chlorine atoms. quora.comvaia.com However, PCl₅ can be employed under specific conditions, sometimes as a catalyst in conjunction with elemental chlorine, to achieve chlorination on the methyl group of ring-chlorinated anisoles, a reaction that shares mechanistic similarities with ketone α-chlorination. orgsyn.org For the synthesis of α-chloro ketones, alternative reagents like sulfuryl chloride or N-chlorosuccinimide are often preferred due to better selectivity and milder reaction conditions. tandfonline.compitt.edu

Mechanistic Aspects of Chlorination

The mechanism of α-chlorination of ketones is a well-established process that fundamentally relies on the formation of an enol or enolate intermediate. libretexts.org This process is typically catalyzed by either acid or base.

Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. A weak base (like the solvent or a conjugate base) then removes an α-proton, leading to the formation of a nucleophilic enol. libretexts.org This enol intermediate then attacks an electrophilic chlorine source (e.g., Cl₂), transferring a pair of electrons from the C=C double bond to form a new C-Cl bond. A subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final α-chloro ketone product. libretexts.org

The primary mechanistic challenge when using a reagent like PCl₅ is its propensity to form gem-dichlorides. stackexchange.com The mechanism for this alternative pathway involves the carbonyl oxygen attacking the electrophilic phosphorus center of PCl₅. stackexchange.comvaia.com A series of steps, including intramolecular chloride attack and elimination of phosphoryl chloride (POCl₃), results in the formation of the gem-dichloride rather than the α-chloro ketone. quora.comstackexchange.com Therefore, achieving selective α-chlorination with PCl₅ requires carefully controlled conditions that favor the enol pathway over the gem-dihalogenation route.

Advanced Synthetic Protocols and Process Optimization

The successful synthesis of this compound with high purity and yield is critically dependent on the optimization of various reaction parameters. These parameters influence the reaction rate, selectivity, and the formation of undesirable byproducts.

Impact of Reaction Conditions on Product Purity and Yield

Solvent Selection Effects

The choice of solvent is paramount in the α-chlorination of acetophenone derivatives. The solvent not only dissolves the reactants but can also participate in or mediate the reaction. Chlorinated hydrocarbons like dichloromethane (DCM) are frequently used because they are relatively inert to many chlorinating agents, such as sulfuryl chloride. google.com Toluene has also been identified as an advantageous solvent, in some cases offering an improved impurity profile and yield compared to dichloromethane. google.comgoogle.com The use of protic solvents like methanol can significantly influence the reaction, acting as a moderator; however, this can also lead to the formation of byproducts if not carefully controlled. google.com

Table 1: Effect of Solvent on α-Chlorination of Acetophenone Derivatives This table is a representative summary based on findings for related acetophenone chlorinations.

| Solvent | Role/Observation | Potential Outcome | Source(s) |

| Dichloromethane (DCM) | Common inert solvent for chlorinations with sulfuryl chloride. | Good conversion rates, but potential for side reactions. | google.com |

| Toluene | Found to be a good alternative to DCM. | Can improve impurity profile and isolated yield. | google.comgoogle.com |

| Methanol | Acts as a moderator, potentially via formation of methyl chlorosulfite from sulfuryl chloride. | Can improve selectivity for mono-chlorination but may cause side reactions if stoichiometry is not controlled. | google.com |

| Benzene | Attempted for chlorination with no success reported in certain studies. | Low reactivity/poor solvent for specific chlorination systems. | google.com |

Temperature Control in Reaction Systems

Temperature is a critical variable that must be precisely managed to ensure the selective formation of the mono-α-chlorinated product. While higher temperatures can increase the reaction rate, they also promote undesirable side reactions. For the chlorination of acetophenones, elevated temperatures can lead to an increase in both side-chain dichlorination and chlorination on the aromatic ring. google.com Reactions are often conducted at controlled, sometimes sub-ambient, temperatures to maximize selectivity for the desired product. For instance, a synthesis of a related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, was performed at 293–303 K (20–30 °C) to achieve a high yield. nih.gov

Table 2: Influence of Temperature on Chlorination Reactions This table illustrates general temperature effects observed in the synthesis of chlorinated ketones.

| Temperature Range | Effect on Reaction | Consequence for Product Profile | Source(s) |

| Low (e.g., 0-15 °C) | Slower reaction rate. | Higher selectivity for mono-chlorination, reduced byproducts. | google.com |

| Moderate (e.g., 20-35 °C) | Balanced rate and selectivity. | Often optimal for achieving high yield of desired product. | tandfonline.comnih.gov |

| High (e.g., >40 °C) | Significantly faster reaction rate. | Increased formation of di- and poly-chlorinated products and potential for aromatic ring chlorination. | google.com |

Stoichiometric Control

The molar ratio of reactants is a key factor in controlling the outcome of the synthesis, particularly in preventing over-chlorination. Using a significant excess of the chlorinating agent will invariably lead to the formation of dichlorinated and other polychlorinated byproducts, which complicates purification and reduces the yield of the target compound. arkat-usa.org In syntheses that utilize a moderator, such as an alcohol, the stoichiometry of the moderator is also crucial. It was surprisingly found that using less than an equimolar amount of an alcohol moderator in certain sulfuryl chloride-mediated chlorinations led to an increased yield and a better impurity profile for the isolated product, contrary to what mechanistic assumptions might suggest. google.com

Table 3: Effect of Stoichiometry on Product Yield and Purity This table summarizes findings on the impact of reactant ratios in related ketone chlorinations.

| Component | Stoichiometric Ratio (Relative to Substrate) | Observation | Source(s) |

| Chlorinating Agent | ~1:1 | Favors mono-chlorination. | google.com |

| Chlorinating Agent | >1.2:1 | Increases the formation of dichlorinated and polychlorinated byproducts. | arkat-usa.org |

| Alcohol Moderator | >1:1 | Previously thought necessary, but can reduce yield. | google.com |

| Alcohol Moderator | <1:1 | Found to surprisingly increase the yield of isolated mono-chloro product and improve purity. | google.com |

Synthetic Strategies for this compound

The synthesis of this compound, a notable alpha-chloro ketone, is a topic of significant interest in organic synthesis. This article delves into the synthetic methodologies, with a particular focus on green chemistry principles and the subsequent isolation and purification techniques employed to obtain the pure compound.

2 Green Chemistry Principles in Synthesis

The traditional synthesis of this compound typically involves the Friedel-Crafts acylation of m-xylene with chloroacetyl chloride. This reaction has historically relied on stoichiometric amounts of Lewis acid catalysts such as aluminum chloride (AlCl₃). However, growing environmental concerns have spurred research into more sustainable and greener synthetic routes. The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and improved energy efficiency, are increasingly being applied to this synthesis.

1 Environmentally Benign Reagents and Conditions

A key focus in the green synthesis of this compound is the replacement of conventional Lewis acids with more environmentally friendly alternatives. Traditional catalysts like AlCl₃ are corrosive, produce significant amounts of hazardous waste, and can be difficult to handle and dispose of.

Recent research has explored the use of solid acid catalysts, which are often less toxic, easier to separate from the reaction mixture, and can be regenerated and reused. Examples of such catalysts that have been investigated for Friedel-Crafts type reactions include:

Modified Clays: Iron-modified montmorillonite K10 has been shown to be an effective catalyst for the chloroacetylation of arenes. These clay-based catalysts are advantageous due to their low cost, non-corrosive nature, and ease of handling.

Supported Metal Oxides: Iron oxide supported on HY zeolite has demonstrated excellent catalytic performance in the acylation of m-xylene. The use of such supported catalysts can lead to high yields and selectivity under optimized conditions.

The development of solvent-free reaction conditions is another cornerstone of green synthesis. By eliminating the need for volatile organic solvents, which are often flammable, toxic, and contribute to air pollution, the environmental impact of the synthesis can be significantly reduced.

2 Waste Minimization Strategies

Waste minimization is a critical aspect of green chemistry, and several strategies can be employed in the synthesis of this compound.

Another important approach is the application of atom economy principles . The ideal synthesis would incorporate all atoms from the starting materials into the final product, generating no byproducts. While the Friedel-Crafts acylation inherently produces hydrogen chloride (HCl) as a byproduct, optimizing reaction conditions to maximize the yield of the desired product and minimize side reactions is crucial for improving atom economy.

Furthermore, process optimization, such as the recycling of unreacted starting materials and solvents, can significantly contribute to waste reduction.

3 Isolation and Purification Techniques

Following the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, catalyst residues, and byproducts. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

A general work-up procedure often involves quenching the reaction mixture, for example, with a mixture of water and hydrochloric acid. The organic layer containing the product is then typically washed with an aqueous solution of a base, such as sodium bicarbonate, to neutralize any remaining acid, followed by a wash with water. The organic phase is then dried over an anhydrous drying agent like sodium sulfate (B86663) and the solvent is removed under reduced pressure.

1 Recrystallization Methods

Recrystallization is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities remain either soluble or insoluble at both temperatures.

For alpha-chloro ketones similar to this compound, various solvent systems have been employed for recrystallization. The selection of an appropriate solvent or solvent mixture is determined by the polarity and solubility characteristics of the target compound and its impurities.

Table 1: Potential Recrystallization Solvents for Alpha-Chloro Ketones

| Solvent/Solvent System | Rationale |

| Ethanol | A polar protic solvent that is effective for a wide range of organic compounds. |

| Ethyl Acetate (B1210297) | A moderately polar solvent that can be used for recrystallizing compounds of intermediate polarity. |

| Hexane (B92381)/2-Propanol | A nonpolar/polar solvent mixture that allows for fine-tuning of the solvent polarity to achieve optimal crystallization. |

| Petroleum Ether/Cyclohexane | A mixture of nonpolar solvents that can be effective for purifying less polar compounds. |

The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration and washed with a small amount of cold solvent to remove any residual impurities.

2 Chromatographic Purification (e.g., Column Chromatography)

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. It is particularly useful for separating complex mixtures or for purifying compounds that are difficult to crystallize.

For the purification of this compound, column chromatography using silica (B1680970) gel as the stationary phase is a common approach. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used, with the ratio adjusted to optimize the separation.

Table 2: Example of Column Chromatography Parameters for a Related Compound

| Parameter | Value/Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Ethyl acetate in Hexane (e.g., 2:8 v/v) |

| Rationale | The polarity of the eluent is adjusted to allow the desired compound to move down the column at a moderate rate, while impurities with different polarities are either retained more strongly or eluted more quickly. |

The crude product is dissolved in a small amount of the eluent and loaded onto the top of the column. The eluent is then passed through the column, and fractions are collected as they exit. The purity of the fractions is typically monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 1 2,4 Dimethylphenyl Ethanone

Nucleophilic Substitution Reactions of the Alpha-Chlorine

The presence of a chlorine atom on the carbon alpha to the carbonyl group makes 2-chloro-1-(2,4-dimethylphenyl)ethanone a reactive substrate for nucleophilic substitution reactions. This reactivity is a hallmark of α-haloketones in general. researchgate.net The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by various nucleophiles.

Substitution with Amine Nucleophiles

The reaction of α-chloroacetanilides with benzylamines in dimethyl sulfoxide (B87167) has been studied, revealing a stepwise mechanism. nih.gov These reactions proceed through a zwitterionic tetrahedral intermediate, with the rate-limiting step being the expulsion of the chloride leaving group. nih.gov Kinetic studies of similar reactions involving cyclic secondary amines also support a stepwise mechanism where the rate-determining step can change depending on the basicity of the amine. researchgate.net The reactions are generally second-order, being first-order in both the substrate and the amine nucleophile. zenodo.org

The reaction of this compound with amines is a key step in the synthesis of various substituted cathinones. For instance, its reaction with primary or secondary amines leads to the formation of the corresponding β-keto amines. This transformation is fundamental in the production of a wide range of compounds with applications in medicinal chemistry and pharmacological research.

A general representation of this reaction is as follows: C₁₀H₁₁ClO + R¹R²NH → C₁₀H₁₁O(NR¹R²) + HCl

Where R¹ and R² can be hydrogen, alkyl, or part of a cyclic system. The specific reaction conditions, such as solvent and temperature, can influence the reaction rate and yield.

Substitution with Thiol Nucleophiles

Thiol nucleophiles, which are sulfur analogs of alcohols, are also known to react with α-haloketones. While specific studies on this compound with thiol nucleophiles are not extensively documented in the provided results, the general reactivity pattern of α-haloketones suggests that such reactions would proceed readily. The sulfur atom of a thiol or thiolate is a soft and highly effective nucleophile, capable of displacing the alpha-chlorine to form an α-thioether ketone.

This type of reaction is valuable for the introduction of sulfur-containing moieties into organic molecules, which is a common strategy in the development of new therapeutic agents and materials.

General Nucleophilic Displacement Mechanisms

The nucleophilic substitution at the alpha-carbon of ketones is a well-established reaction class. nih.gov For α-haloketones, the reaction generally proceeds via an Sₙ2 mechanism. youtube.com The transition state of this reaction is stabilized by the adjacent carbonyl group, which can delocalize the developing negative charge. youtube.com This orbital overlap between the incoming nucleophile, the α-carbon, and the π-system of the carbonyl group lowers the activation energy of the reaction, making α-haloketones significantly more reactive towards nucleophiles than their corresponding alkyl halides. youtube.com

Kinetic studies have provided evidence for the proposed mechanisms. For instance, the rate of reaction is dependent on the concentration of both the α-haloketone and the nucleophile, which is characteristic of a bimolecular process. nih.govzenodo.org Furthermore, the nature of the halogen, the nucleophile, and the solvent all play crucial roles in determining the reaction rate and outcome. researchgate.net

Carbonyl Group Transformations

The carbonyl group in this compound is a key functional group that can undergo a variety of transformations, including reduction to the corresponding alcohol.

Reduction to Corresponding Alcohols

The reduction of the ketone functionality in this compound yields 2-chloro-1-(2,4-dimethylphenyl)ethanol. nih.gov This transformation converts the carbonyl group into a secondary alcohol. Various reducing agents can accomplish this, with sodium borohydride (B1222165) being a common and selective choice. masterorganicchemistry.comchemguide.co.uk

Sodium borohydride (NaBH₄) is a versatile and mild reducing agent capable of selectively reducing aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comchemguide.co.uk It is a source of hydride ions (H⁻), which act as nucleophiles. chemguide.co.uk

The reduction of this compound with NaBH₄ proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. youtube.comyoutube.com This initial attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final alcohol product, 2-chloro-1-(2,4-dimethylphenyl)ethanol. youtube.comyoutube.com

The general mechanism can be summarized in two main steps:

Nucleophilic attack: The BH₄⁻ ion delivers a hydride to the carbonyl carbon.

Protonation: The resulting alkoxide is protonated by a protic solvent (like water or an alcohol) to give the alcohol. chemguide.co.uk

It is important to note that NaBH₄ is generally chemoselective for aldehydes and ketones and will not typically reduce less reactive functional groups such as esters or amides under standard conditions. masterorganicchemistry.com This selectivity makes it a useful reagent in organic synthesis when multiple functional groups are present in a molecule. The reaction is often carried out in protic solvents like methanol (B129727) or ethanol. chemguide.co.uk

Interactive Data Table: Reduction of Ketones to Alcohols

| Ketone | Reducing Agent | Product | Reference |

| This compound | Sodium Borohydride (NaBH₄) | 2-Chloro-1-(2,4-dimethylphenyl)ethanol | masterorganicchemistry.comchemguide.co.uk |

| Aldehydes (general) | Sodium Borohydride (NaBH₄) | Primary Alcohols | masterorganicchemistry.comyoutube.com |

| Ketones (general) | Sodium Borohydride (NaBH₄) | Secondary Alcohols | masterorganicchemistry.comyoutube.com |

| Aryl Ketones | Trichlorosilane/Chiral Activator | Chiral Alcohols | organic-chemistry.org |

Oxidation Reactions

The oxidation of this compound can lead to several products, depending on the oxidant and reaction conditions. Key transformations include the formation of carboxylic acids or other oxidized derivatives like esters.

The direct oxidation of the ketone functional group in this compound to a carboxylic acid is not a typical transformation. However, carboxylic acids can be derived indirectly through oxidative cleavage reactions, such as the Baeyer-Villiger oxidation followed by hydrolysis.

The Baeyer-Villiger oxidation converts a ketone into an ester using a peroxy acid (e.g., m-CPBA) or hydrogen peroxide with a Lewis acid. organic-chemistry.org For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In this case, the 2,4-dimethylphenyl group has a higher migratory aptitude than the chloromethyl group.

Therefore, the Baeyer-Villiger oxidation is expected to yield 2,4-dimethylphenyl 2-chloroacetate. Subsequent hydrolysis of this ester under acidic or basic conditions would cleave the ester bond, yielding 2,4-dimethylphenol (B51704) and 2-chloroacetic acid.

The primary oxidized derivative from the reaction of this compound with a peroxy acid is the ester formed via the Baeyer-Villiger oxidation. organic-chemistry.orgrsc.org As discussed, the migration of the 2,4-dimethylphenyl group results in the formation of 2,4-dimethylphenyl 2-chloroacetate.

Table 3: Baeyer-Villiger Oxidation and Subsequent Hydrolysis

| Starting Material | Reagent(s) | Intermediate Product | Final Product (after Hydrolysis) |

|---|

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an incoming electrophile replaces a hydrogen atom on the ring. msu.edu The position of this substitution is governed by the directing effects of the substituents already present.

The regioselectivity of an EAS reaction on the 2,4-dimethylphenyl ring of the title compound is determined by the interplay of three substituents: two methyl groups and an α-chloroacetyl group. vanderbilt.edulibretexts.org

Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors. They increase the electron density of the ring through an inductive effect and hyperconjugation, making the ortho and para positions more nucleophilic.

α-Chloroacetyl Group (-COCH₂Cl): This is a deactivating group due to the electron-withdrawing nature of the carbonyl, and it acts as a meta-director. It withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position the least deactivated site for electrophilic attack.

The directing effects are as follows:

The C2-methyl group directs incoming electrophiles to the C1 (already substituted), C3, and C5 positions.

The C4-methyl group directs incoming electrophiles to the C3 and C5 positions.

The C1-acyl group directs incoming electrophiles to the C3 and C5 positions.

All three groups direct an incoming electrophile to the C3 and C5 positions. The C5 position is sterically less hindered than the C3 position (which is flanked by two substituents). Therefore, electrophilic substitution is most likely to occur at the C5 position.

Table 4: Regiochemical Analysis of Electrophilic Aromatic Substitution

| Ring Position | Directing Effect of C2-Methyl (o,p-director) | Directing Effect of C4-Methyl (o,p-director) | Directing Effect of C1-Acyl (m-director) | Overall Effect | Predicted Major Product Position |

|---|---|---|---|---|---|

| C3 | Ortho | Ortho | Meta | Strongly Favored | Minor (steric hindrance) |

| C5 | Para | Ortho | Meta | Strongly Favored | Major |

| C6 | Ortho | Meta | Ortho | Conflicting/Disfavored | Unlikely |

Applications of 2 Chloro 1 2,4 Dimethylphenyl Ethanone in Advanced Organic Synthesis

Role as a Synthetic Intermediate

2-Chloro-1-(2,4-dimethylphenyl)ethanone is primarily utilized as a synthetic intermediate, a molecule that is a stepping-stone in a sequence of reactions leading to a final product. nih.gov Chlorinated acetophenones are widely employed in organic synthesis as intermediates for producing active pharmaceutical ingredients (APIs). nih.gov The reactivity of the carbon-chlorine bond, activated by the adjacent ketone, allows for nucleophilic substitution reactions, making it a valuable precursor for a variety of chemical transformations.

The dual functionality of this compound makes it an excellent precursor for assembling complex molecular architectures. nih.gov α-Haloketones are established as useful building blocks for creating diverse classes of compounds due to their high reactivity and the ability to undergo selective transformations with numerous reagents. nih.gov The electrophilic carbon bearing the chlorine atom is susceptible to attack by various nucleophiles, while the carbonyl group can participate in reactions such as condensations, reductions, and additions. This dual reactivity is fundamental to its role in multi-step syntheses.

A key application of this compound is in the pharmaceutical industry. nih.gov It is identified as an intermediate in the synthesis of Tolperisone, a centrally acting muscle relaxant. simsonpharma.comsimsonpharma.com The general class of chlorinated acetophenones, to which this compound belongs, is broadly used for manufacturing APIs. nih.gov For instance, related α-haloketones like 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972) are used to prepare hydroxypyrimidine derivatives that exhibit histone deacetylase (HDAC) inhibitory activity, highlighting the importance of this chemical scaffold in medicinal chemistry. nih.gov

In the agrochemical sector, chloro-aceto compounds serve as crucial intermediates for fungicides and other crop protection agents. For example, the synthesis of the triazole fungicide difenoconazole (B1670550) involves an intermediate derived from a chloroacetophenone derivative. google.com Similarly, other triazole-based fungicides are synthesized using α-chloro ketones as key starting materials. google.com The chemical reactivity of this compound makes it a suitable candidate for the synthesis of analogous complex molecules intended for agrochemical applications.

This compound is supplied as a specialty chemical for research and development purposes. scbt.com Intermediates like this are essential for producing novel organic materials and specialty chemicals with unique properties. Its role as a reactive building block allows for its incorporation into polymers, dyes, and other materials where the specific 2,4-dimethylphenyl moiety is desired to tailor the final properties of the material.

Derivatization Strategies for Novel Compounds

The chemical structure of this compound allows for extensive derivatization to generate novel compounds with potentially interesting biological or material properties. The primary site for derivatization is the α-carbon, where the chlorine atom can be displaced by a wide range of nucleophiles.

A significant derivatization strategy involves using this compound to synthesize heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.net The reaction of α-haloketones with various dinucleophilic reagents is a classic and powerful method for constructing heterocyclic rings. For example, reacting α-haloketones with thiourea (B124793) or urea (B33335) is a common route to synthesize thiazine (B8601807) or oxazine (B8389632) derivatives, respectively. tsijournals.com Furthermore, the reaction of chloroacetyl precursors with mercaptonicotinonitrile derivatives can yield thieno[2,3-b]pyridines, a class of compounds with diverse pharmacological activities. nih.gov The synthesis of imidazole (B134444) and thiazole (B1198619) rings, known for their therapeutic applications, often involves intermediates similar in reactivity to this compound. researchgate.net

Formation of Heterocyclic Derivatives

Schiff's Bases

Schiff bases, characterized by the C=N imine functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.govresearchgate.net These compounds are not only crucial intermediates in organic synthesis but also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net The synthesis typically involves the reaction of this compound with a primary amine, often under acid or base catalysis, to form the corresponding imine. mdpi.com The reaction proceeds via a carbinolamine intermediate which then dehydrates to yield the stable Schiff base. researchgate.net The planarity of the azomethine group is a key feature of these molecules. researchgate.net

A general method for the synthesis of Schiff bases involves the condensation of an aromatic aldehyde or ketone with an aromatic amine. researchgate.net For instance, the reaction of salicylaldehyde (B1680747) with p-toluidine (B81030) in DMF under reflux for three hours yields the corresponding Schiff base in good yield. researchgate.net In some cases, the reaction can proceed without a solvent. researchgate.net

Formic Acid Hydrazides

While direct synthesis of formic acid hydrazides from this compound is not extensively documented, the formation of related hydrazone derivatives is a well-established reaction. Hydrazones are formed by the reaction of ketones with hydrazine (B178648) or its derivatives. organic-chemistry.orgresearchgate.net These reactions are fundamental in the construction of various nitrogen-containing heterocycles.

Acetic Acid Hydrazides

Similar to formic acid hydrazides, the direct synthesis of acetic acid hydrazides from this compound is not a commonly reported transformation. However, the reactivity of the α-chloro ketone suggests that it could potentially react with acetic hydrazide to form more complex hydrazone structures. The reaction of various hydrazides with glacial acetic acid has been shown to result in N-acetylation or, in some cases, hydrolysis to the corresponding carboxylic acids, depending on the substrate. nih.gov

Pyrimidine-Based Structures

Pyrimidines are a class of heterocyclic aromatic compounds that are of great importance in medicinal chemistry due to their presence in numerous biologically active molecules, including several drugs. organic-chemistry.orgresearchgate.net The synthesis of pyrimidine (B1678525) derivatives can be achieved through various methods, including the condensation of β-dicarbonyl compounds or their equivalents with amidines, a reaction known as the Pinner synthesis. slideshare.net

α-Haloketones like this compound can serve as precursors to the necessary dicarbonyl synthons or α,β-unsaturated ketones required for pyrimidine ring formation. mdpi.comnih.gov For instance, a facile metal-free synthesis of multi-substituted pyrimidines has been reported from amidines and α,β-unsaturated ketones, which proceeds via a [3+3] annulation to form a dihydropyrimidine (B8664642) intermediate, followed by photo-oxidation. rsc.org Another approach involves the reaction of ketones with amidines in the presence of an oxidizing agent to yield pyrimidine derivatives. organic-chemistry.org

Triazole Derivatives

1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms that exhibit a broad spectrum of pharmacological activities. frontiersin.orgchemistryjournal.netnih.gov The synthesis of 1,2,4-triazole (B32235) derivatives from α-haloketones is a well-established route. nih.gov The reaction typically involves the condensation of the α-haloketone with a hydrazine derivative, followed by cyclization. nih.gov For example, the reaction of phenacyl chloride derivatives with 1,2,4-triazole in the presence of a base like sodium bicarbonate can yield the corresponding triazole-substituted ketones. chemistryjournal.net Another method involves the reaction of hydrazonoyl hydrochlorides with oximes in the presence of a base to give 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Synthesis of Chiral Compounds

The carbonyl group in this compound presents an opportunity for asymmetric synthesis to introduce chirality into a molecule. The reduction of the ketone to a secondary alcohol can be achieved using various chiral reducing agents to yield enantiomerically enriched or pure chiral alcohols. These chiral building blocks are of immense value in the synthesis of pharmaceuticals and other biologically active compounds. While specific examples for the chiral reduction of this compound are not widely reported, the methodologies for asymmetric ketone reduction are well-developed and could be applied to this substrate.

Scaffold Design in Medicinal Chemistry

In modern drug discovery, the concept of molecular scaffolds is central to the design of new therapeutic agents. A scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The 2,4-dimethylphenyl ethanone (B97240) core of this compound represents a valuable fragment for fragment-based drug design (FBDD). nih.gov

The relatively low molecular weight and simple structure of this compound, combined with its reactive handle (the chloroacetyl group), make it an ideal starting point for the synthesis of more complex molecules. nih.gov The 2,4-dimethylphenyl group provides a hydrophobic region that can interact with biological targets, while the reactive chlorine atom allows for the facile introduction of a wide variety of other chemical moieties, enabling the exploration of the chemical space around the core scaffold. This approach allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for a particular biological target.

Computational Chemistry and Theoretical Investigations of this compound: A Review of Available Data

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical investigations and specific computational data for the compound this compound are not publicly available at this time.

While computational studies, particularly those employing Density Functional Theory (DFT), are commonly used to analyze the structural and electronic properties of organic molecules, a dedicated study on this compound with the specific parameters outlined in the user's request could not be located.

Therefore, it is not possible to provide the requested in-depth article with scientifically accurate data tables for the following sections:

Computational Chemistry and Theoretical Investigations of 2 Chloro 1 2,4 Dimethylphenyl Ethanone

Density Functional Theory (DFT) Studies

Natural Bond Orbital (NBO) Analysis

General principles of computational chemistry suggest that such a study would involve the use of software like Gaussian to perform calculations at a specific level of theory (e.g., B3LYP) with a given basis set (e.g., 6-311++G(d,p)). These calculations would yield valuable information about the molecule's three-dimensional structure, its vibrational modes, its electronic frontier orbitals, and the nature of its chemical bonds.

For illustrative purposes, studies on related substituted acetophenones have demonstrated the utility of these computational methods. For instance, research on various chloroacetophenones and dimethyl-substituted aromatic ketones has provided insights into how substituents influence geometric parameters, vibrational spectra, and electronic properties. However, in strict adherence to the request to focus solely on 2-Chloro-1-(2,4-dimethylphenyl)ethanone, the specific data from these related compounds cannot be presented here.

We recommend that researchers interested in these specific computational details for this compound consider performing the necessary DFT calculations. The results of such a study would be a valuable contribution to the chemical literature.

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a powerful tool for understanding and predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map is anticipated to reveal distinct regions of varying electrostatic potential. The oxygen atom of the carbonyl group is expected to be the most electron-rich area, depicted as a region of strong negative potential (typically colored red). This high negative potential indicates its susceptibility to electrophilic attack and its ability to act as a hydrogen bond acceptor.

Conversely, the regions around the hydrogen atoms of the methyl groups and the aromatic ring will exhibit positive electrostatic potential (colored blue), identifying them as sites for potential nucleophilic interaction. The presence of the electron-withdrawing chlorine atom on the acetyl group and the electron-donating methyl groups on the phenyl ring will influence the electron distribution across the entire molecule. The chlorine atom will create a localized region of slight negative potential, while also contributing to the electrophilic character of the adjacent carbonyl carbon. The methyl groups will increase the electron density of the aromatic ring, which can be observed in the MEP map. rsc.orgresearchgate.netresearchgate.net

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Carbonyl Oxygen | Strongly Negative | Red | Nucleophilic site, hydrogen bond acceptor |

| Carbonyl Carbon | Positive | Blue/Green | Electrophilic site |

| Aromatic Ring | Moderately Negative | Yellow/Green | Susceptible to electrophilic substitution |

| Methyl Hydrogens | Positive | Blue | Weakly electrophilic sites |

| Chloromethyl Group | Mixed | --- | Electrophilic carbon, weakly nucleophilic chlorine |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic transitions within the molecule.

For this compound, the electronic spectrum is expected to be characterized by several absorption bands in the ultraviolet region. The primary electronic transitions are likely to be of the n → π* and π → π* types. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen and the antibonding π* orbital of the carbonyl group, is typically weak and appears at longer wavelengths. The π → π* transitions, arising from the excitation of electrons from the π orbitals of the aromatic ring and the carbonyl group to their corresponding π* orbitals, are generally more intense and occur at shorter wavelengths. researchgate.netyoutube.comresearchgate.netrsc.org

The presence of the dimethylphenyl group and the chloro-substituent will influence the positions and intensities of these absorption bands. The methyl groups, being electron-donating, are expected to cause a bathochromic (red) shift in the π → π* transitions of the aromatic ring. The chloroacetyl group, with its electron-withdrawing nature, will affect the energy of the molecular orbitals involved in the transitions.

Table 2: Predicted Electronic Transitions for this compound using TD-DFT

| Transition Type | Involved Orbitals | Predicted Wavelength Range (nm) | Expected Intensity |

| n → π | n(C=O) → π(C=O) | 300 - 350 | Weak |

| π → π | π(Aromatic) → π(Aromatic) | 240 - 280 | Strong |

| π → π | π(C=O) → π(C=O) | 200 - 230 | Moderate |

In Silico Modeling for Biological Activity

Computational methods are increasingly used to predict the biological activity of chemical compounds, thereby accelerating the drug discovery process.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, its structural features, particularly the reactive chloromethyl ketone group, suggest it could act as an inhibitor for certain enzymes. researchgate.net

Chloromethyl ketones are known to be irreversible inhibitors of cysteine proteases and other enzymes with a nucleophilic residue in their active site. The electrophilic carbon of the chloromethyl group can be attacked by a nucleophilic residue like cysteine or histidine, forming a covalent bond and inactivating the enzyme. biorxiv.org Potential biological targets for this compound could include enzymes such as caspases, cathepsins, or certain viral proteases. researchgate.netf1000research.commdpi.com

A molecular docking simulation would likely show the 2,4-dimethylphenyl group fitting into a hydrophobic pocket of the enzyme's active site, while the carbonyl oxygen could form hydrogen bonds with amino acid residues. The key interaction, however, would be the covalent bond formation between the chloromethyl carbon and a nucleophilic residue in the active site. nih.govbiorxiv.org

In silico ADME studies predict the pharmacokinetic properties of a compound, which are crucial for its development as a potential drug. nih.govnih.gov For this compound, various ADME parameters can be predicted using computational models.

Table 3: Predicted ADME Properties of this compound

| ADME Property | Predicted Value/Characteristic | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability |

| Caco-2 Permeability | Moderate to High | Likely to be absorbed across the intestinal wall |

| Distribution | ||

| Plasma Protein Binding | High | May have a longer duration of action |

| Blood-Brain Barrier Penetration | Likely | Potential for CNS activity |

| Metabolism | ||

| Cytochrome P450 Inhibition | Possible inhibitor of certain CYP isozymes | Potential for drug-drug interactions |

| Excretion | ||

| Renal Excretion | Low (as parent compound) | Primarily cleared through metabolism |

These are predicted values and would require experimental validation.

Computational toxicology models can predict the potential adverse effects of a compound. Chlorinated organic compounds, in general, can exhibit toxicity due to their reactivity and persistence. nih.govepa.gov

The presence of the chloromethyl ketone moiety in this compound is a potential structural alert for toxicity, as it is a reactive electrophile that can covalently modify biological macromolecules like proteins and DNA. This reactivity is also the basis for its potential pharmacological activity as an enzyme inhibitor. Therefore, a balance between therapeutic efficacy and toxicity would be a critical consideration. nih.govrsc.org

Computational models may predict potential for skin sensitization, mutagenicity (due to its alkylating nature), and hepatotoxicity. The pharmacological relevance of this compound lies in its potential as a covalent inhibitor, which could be explored for therapeutic areas such as cancer or viral infections where specific enzyme inhibition is a validated strategy.

Computational Prediction of Degradation Pathways

Understanding the environmental fate of a chemical is crucial. Computational methods can predict the likely degradation pathways of a compound under various environmental conditions. For this compound, a chlorinated aromatic ketone, several degradation pathways can be postulated.

Under aerobic conditions, microbial degradation is a likely route. This could be initiated by dioxygenase enzymes attacking the aromatic ring, leading to the formation of catechols which can then undergo ring cleavage. The aliphatic side chain can also be a site of initial attack. mdpi.comnih.gov

Photodegradation is another important pathway, especially in aqueous environments. The compound can absorb UV light, leading to the homolytic cleavage of the carbon-chlorine bond to form a radical intermediate. This radical can then undergo further reactions with water or oxygen. mdpi.com Reductive dechlorination under anaerobic conditions is also a possibility, where the chlorine atom is replaced by a hydrogen atom. acs.org

Table 4: Predicted Degradation Products of this compound

| Degradation Pathway | Key Intermediates/Products |

| Aerobic Biodegradation | 1-(2,4-Dimethylphenyl)ethanone, 2,4-Dimethylphenol (B51704), Chloroacetic acid |

| Photodegradation | 1-(2,4-Dimethylphenyl)ethanone radical, Hydroxylated derivatives |

| Anaerobic Dechlorination | 1-(2,4-Dimethylphenyl)ethanone |

Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro 1 2,4 Dimethylphenyl Ethanone and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 2-Chloro-1-(2,4-dimethylphenyl)ethanone.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its specific structural components. A prominent and strong absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone. The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations of the benzene (B151609) ring, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which are observed in the 1450-1600 cm⁻¹ region.

The aliphatic C-H stretching vibrations of the two methyl groups and the chloromethyl group are expected in the 2850-3000 cm⁻¹ range. The presence of the chlorine atom is indicated by the C-Cl stretching vibration, which typically appears in the fingerprint region between 600 and 800 cm⁻¹. The precise positions of these bands can be influenced by the substitution pattern on the aromatic ring.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Aryl Ketone) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C-Cl | Stretching | 600 - 800 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to produce strong Raman signals. The symmetric stretching of the benzene ring, often observed around 1600 cm⁻¹, is typically a prominent feature. The C-Cl stretching vibration may also be Raman active, providing further confirmation of the halogen's presence. The carbonyl C=O stretch, while strong in the IR spectrum, will also be observable in the Raman spectrum, though its intensity can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons. The aromatic protons on the 2,4-dimethylphenyl ring are expected to appear in the downfield region, typically between 7.0 and 7.8 ppm. Due to the substitution pattern, these protons will likely show a complex splitting pattern (multiplets).

A characteristic singlet for the two protons of the chloromethyl group (-CH₂Cl) is anticipated to be in the range of 4.5 to 4.9 ppm. The downfield shift of this signal is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group and the chlorine atom. The two methyl groups attached to the aromatic ring will each produce a singlet in the upfield region, typically between 2.2 and 2.5 ppm. The integration of these signals should correspond to a 3:2:6 proton ratio for the aromatic, chloromethyl, and methyl protons, respectively.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.8 | Multiplet |

| -CH₂Cl | 4.5 - 4.9 | Singlet |

| Ar-CH₃ (at C2) | 2.2 - 2.5 | Singlet |

| Ar-CH₃ (at C4) | 2.2 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) is the most deshielded and will appear as a singlet at a low field, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the region of 125-145 ppm. The carbon atoms bearing the methyl groups and the chloroacetyl group will be distinguishable from the protonated aromatic carbons.

The carbon of the chloromethyl group (-CH₂Cl) is expected to appear at approximately 45-50 ppm. The two methyl group carbons will be observed in the upfield region, typically between 20 and 25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| Aromatic C (quaternary) | 135 - 145 |

| Aromatic C-H | 125 - 135 |

| -CH₂Cl | 45 - 50 |

| Ar-CH₃ | 20 - 25 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom, with two peaks at m/z values separated by two units (corresponding to the ³⁵Cl and ³⁷Cl isotopes) in an approximate 3:1 intensity ratio. The nominal molecular weight of the compound is 182.65 g/mol .

The fragmentation of the molecular ion under electron ionization would likely involve several key pathways. A common fragmentation is the loss of the chlorine atom to form the [M-Cl]⁺ ion. Another significant fragmentation pathway is the cleavage of the bond between the carbonyl group and the chloromethyl group, leading to the formation of the 2,4-dimethylbenzoyl cation. Further fragmentation of this ion could also be observed.

Table 4: Expected Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Description |

| [C₁₀H₁₁ClO]⁺ | 182 | Molecular Ion |

| [C₁₀H₁₁O]⁺ | 147 | Loss of Cl |

| [C₉H₉O]⁺ | 133 | Loss of CH₂Cl |

| [C₈H₉]⁺ | 105 | Loss of CO from [C₉H₉O]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as α-haloketones. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before being ionized and fragmented in the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound is characterized by a series of specific fragmentation patterns that provide a fingerprint for its identification. The molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight. Key fragmentation pathways for this class of compounds include:

Alpha-Cleavage: Fission of the bond between the carbonyl group and the adjacent chloromethyl group, leading to the formation of the 2,4-dimethylbenzoyl cation. This is often the base peak in the spectrum.

Loss of Chlorine: Cleavage of the C-Cl bond, resulting in a characteristic [M-Cl]⁺ fragment.

Loss of Chloromethyl Radical: Fragmentation involving the loss of the entire •CH₂Cl group, leading to the [M-CH₂Cl]⁺ ion.

Aromatic Ring Fragmentation: Further fragmentation of the dimethylphenyl ring can lead to smaller charged species.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Significance |

|---|---|---|---|

| [C₁₀H₁₁ClO]⁺• | Molecular Ion (M⁺•) | 182/184 | Confirms molecular weight; isotopic pattern for Cl is indicative. |

| [C₉H₉O]⁺ | 2,4-Dimethylbenzoyl cation | 133 | Result of alpha-cleavage; often the base peak. |

| [C₇H₇]⁺ | Tropylium ion | 91 | Common fragment from substituted benzene rings. |

| [CH₂Cl]⁺ | Chloromethyl cation | 49/51 | Indicates the presence of the chloromethyl group. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound (C₁₀H₁₁ClO), the theoretical exact mass can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). This high-accuracy mass measurement is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas, thereby confirming the identity of the target compound and its metabolites or impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and large molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. nih.govlupinepublishers.com

However, for relatively nonpolar and neutral molecules like this compound, ESI is not the most efficient ionization method. researchgate.net Such compounds lack the easily ionizable functional groups (like basic amines or acidic carboxyl groups) that are most responsive to ESI. nih.gov While adduct formation with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions might be observed, the sensitivity is generally low. For analysis involving liquid chromatography, alternative ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) would be more suitable for this class of compounds. If ESI must be used, derivatization to introduce a charged or easily ionizable group may be necessary to enhance the ESI response. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice.

In related structures, the molecule is often observed to be nearly planar. researchgate.netnih.gov The crystal packing is typically stabilized by a network of intermolecular interactions. For this compound, weak C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would be the expected dominant forces governing the crystal lattice structure.

Table 2: Representative Crystallographic Data for an Analogous Compound (2-chloro-1-(4-hydroxyphenyl)ethanone)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Unit Cell Dimensions | a = 7.4931 Å, b = 14.7345 Å, c = 13.5681 Å, β = 95.560° | nih.gov |

| Key Intermolecular Interactions | O-H···O and C-H···O hydrogen bonds | nih.gov |

Chromatographic Method Development and Validation